Cas no 148-07-2 (2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI))

2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI) structure
148-07-2 structure
Nome del prodotto:2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI)
Numero CAS:148-07-2
MF:C20H19Cl2NO3
MW:392.275763750076
CID:147617
PubChem ID:20838642

2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI)
    • (E)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid
    • (2E)-4-{[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino}-4-oxobut-2-enoic acid
    • alpha-N-(2,3-Bis(p-chlorophenyl)-1-methylpropyl)maleamic acid
    • Benzmalecene
    • Benzmalecene [INN]
    • Benzmaleceno
    • Benzmaleceno [INN-Spanish]
    • Benzmalecenum
    • Benzmalecenum [INN-Latin]
    • MK 135
    • N-(2,3-Bis(4-chlorphenyl)-1-methylpropyl)maleamsaeure
    • N-(2,3-Bis(p-chlorophenyl)-1-methylpropyl)maleamic acid (alpha-form)
    • UNII-6ET4K804XA
    • 2-Butenoic acid, 4-[[2,3-bis(4-chlorophenyl)-1-Methylpropyl]aMino]-4-oxo-
    • 148-07-2
    • CHEMBL3989620
    • N-(2,3-BIS(P-CHLOROPHENYL)-1-METHYLPROPYL)MALEAMIC ACID (.ALPHA.-FORM)
    • Q27264731
    • 6ET4K804XA
    • (Z)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid
    • DTXSID001043100
    • Inchi: InChI=1S/C20H19Cl2NO3/c1-13(23-19(24)10-11-20(25)26)18(15-4-8-17(22)9-5-15)12-14-2-6-16(21)7-3-14/h2-11,13,18H,12H2,1H3,(H,23,24)(H,25,26)/b11-10+
    • Chiave InChI: NKPCAAMLVDTZOB-ZHACJKMWSA-N
    • Sorrisi: OC(/C=C/C(NC(C(C1C=CC(Cl)=CC=1)CC1C=CC(Cl)=CC=1)C)=O)=O

Proprietà calcolate

  • Massa esatta: 391.07437
  • Massa monoisotopica: 391.0741989g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 7
  • Complessità: 495
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 4.7
  • Superficie polare topologica: 66.4Ų
  • Conta Tautomer: 2

Proprietà sperimentali

  • PSA: 66.4

2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI) Letteratura correlata

Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica